molecular formula C23H25FN4O3 B2672666 N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-76-2

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2672666
CAS No.: 941969-76-2
M. Wt: 424.476
InChI Key: DFHNQLITFWTIKW-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a potent and selective inhibitor of BCR-ABL kinase, specifically developed to target the treatment-resistant T315I "gatekeeper" mutant . This mutation is a major cause of relapse in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) treated with earlier-generation tyrosine kinase inhibitors. The compound functions by binding to the ATP-binding site of the kinase, and its unique chemical structure allows it to overcome the steric hindrance and loss of key hydrogen bonds introduced by the T315I substitution, thereby restoring inhibition and inducing apoptosis in resistant leukemic cell lines. Its primary research value lies in studying the mechanisms of kinase inhibitor resistance and for evaluating novel therapeutic strategies to combat refractory disease. Furthermore, it serves as a critical tool compound in preclinical research for validating BCR-ABL T315I as a drug target and for the in vitro and in vivo characterization of downstream signaling pathways in models of aggressive, treatment-resistant leukemia.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-5-27(6-2)18-11-12-19(15(3)13-18)25-23(30)22-20(31-4)14-21(29)28(26-22)17-9-7-16(24)8-10-17/h7-14H,5-6H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNQLITFWTIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs identified in the evidence, focusing on key substituents and hypothesized properties:

Compound Name Core Structure Key Substituents Hypothesized Properties References
Target Compound : N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine - 4-Fluorophenyl (Position 1)
- Methoxy (Position 4)
- Diethylamino-methylphenyl carboxamide (Position 3)
High lipophilicity, moderate metabolic stability, potential CNS activity
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide () Pyridazine - 4-Chlorophenyl
- Trifluoromethyl groups (Positions 1 and 4)
Enhanced metabolic stability but reduced solubility due to trifluoromethyl groups
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide () Pyrimidine - Methoxyphenyl carboxamide
- Methylphenyl (Position 4)
Lower lipophilicity compared to target; potential for peripheral target engagement
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide () Dihydropyridine - Bromophenyl-thioether
- Furyl and methoxyphenyl groups
High reactivity due to thioether; possible CYP450 interactions
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide () Pyrazolo-pyrimidine - Fluorophenyl-chromene
- Isopropylbenzamide
High target specificity (kinase inhibition); bulky substituents may limit bioavailability

Key Observations:

Core Structure Differences: Pyridazine vs. Dihydropyridine vs. Dihydropyridazine: Dihydropyridines () are classical calcium channel blockers, while dihydropyridazines may target kinases or proteases due to altered ring strain and nitrogen positioning .

Substituent Effects: Fluorophenyl vs. Chlorophenyl/Trifluoromethyl: The target’s 4-fluorophenyl group balances metabolic stability and solubility better than the chlorophenyl or trifluoromethyl groups in , which may increase stability but reduce aqueous solubility . Diethylamino Group: Unique to the target compound, this group likely enhances membrane permeability compared to the methoxyphenyl or isopropyl groups in analogs .

Pharmacological Implications: The methoxy group in the target and ’s compound may facilitate π-stacking interactions with aromatic residues in target proteins. Bulky substituents (e.g., ’s chromene-isopropyl group) could hinder binding to compact active sites, whereas the target’s diethylamino-methylphenyl moiety offers a balance of bulk and flexibility .

Research Findings and Hypotheses

  • Synthetic Accessibility : and highlight the use of Suzuki coupling and boronic acid intermediates, suggesting the target compound could be synthesized via similar cross-coupling strategies .
  • Lumping Strategy () : The target and its analogs may belong to a "lumped" category in pharmacokinetic models, grouped by shared pyridazine/pyrimidine cores and carboxamide functionalities .

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, molecular characteristics, and biological effects based on diverse research findings.

Chemical Structure

The compound's structure is characterized by the following molecular formula and weight:

  • Molecular Formula : C21H22FN3O4
  • Molecular Weight : 399.4 g/mol

Structural Representation

The compound features a dihydropyridazine core with various substituents that may influence its biological activity. The following table summarizes key structural components:

ComponentDescription
Diethylamino GroupEnhances solubility and biological activity
Fluorophenyl SubstituentPotentially increases binding affinity to targets
Methoxy GroupMay affect lipophilicity and permeability
Oxo GroupContributes to reactivity and bioactivity

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including enzyme inhibition and receptor modulation. The specific pathways affected by this compound are still under investigation.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. For instance, studies show that related compounds can inhibit cell proliferation in leukemia cells with varying degrees of effectiveness.

Case Study: Cytotoxicity Against CCRF-CEM Cells

A notable study evaluated the cytotoxic effects on CCRF-CEM leukemia cells:

  • IC50 Values : The tested analogues exhibited IC50 values higher than 20 µg/mL, indicating limited efficacy.
  • Comparison with Other Compounds : Some derivatives showed improved activity, suggesting structure-activity relationships are crucial for enhancing potency.

In Vivo Studies

Limited in vivo studies have been reported; however, preliminary results suggest potential therapeutic applications in oncology. The compound's ability to penetrate biological membranes due to its lipophilic nature may facilitate its use in targeted drug delivery systems.

Comparative Analysis with Related Compounds

The following table compares the biological activity of this compound with structurally related analogues:

Compound NameIC50 (µg/mL)Activity Level
N-[4-(diethylamino)-2-methylphenyl]-...>20Low
4-amino-7-oxo-substituted analogue6.7Moderate
Other structurally related compoundsVariesVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(diethylamino)-2-methylphenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with condensation reactions between substituted pyridazine precursors and aromatic amines. Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .
    • Optimization : Yield improvement requires iterative adjustment of stoichiometry, pH (neutral to slightly acidic), and purification via column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and dihydropyridazine ring conformation .
  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns .
  • Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

  • Root cause analysis : Variations often arise from differences in synthesis protocols (e.g., solvent residues, polymorphic forms).
  • Methodology :

  • Reproducibility checks : Synthesize the compound using multiple routes (e.g., microwave-assisted vs. traditional heating) .
  • Thermogravimetric analysis (TGA) : Identify polymorphs affecting melting points .
  • HPLC purity assays : Quantify impurities impacting solubility .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Experimental design :

  • Analog synthesis : Modify substituents (e.g., diethylamino, fluorophenyl groups) to assess pharmacophore contributions .
  • In vitro assays : Test enzyme inhibition (e.g., kinase assays) with IC50_{50} determination .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. What mechanisms underlie its potential enzyme inhibition, and how can they be validated?

  • Hypothesis testing :

  • Kinetic studies : Measure KmK_m and VmaxV_{max} shifts to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Mutagenesis assays : Modify active-site residues in target enzymes to confirm interaction sites .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data in literature (e.g., variable IC50_{50} values)?

  • Troubleshooting framework :

  • Standardize assays : Use identical cell lines, incubation times, and controls across studies .
  • Meta-analysis : Compare data from ≥3 independent labs to identify outliers .
  • Proteomics profiling : Confirm target engagement via Western blot or ELISA .

Methodological Tables

Property Technique Key Parameters Reference
Synthetic yield optimizationColumn chromatographySilica gel (200–300 mesh), hexane/EtOAc gradient
Solubility profilingHPLC with UV detectionC18 column, acetonitrile/water mobile phase
Enzyme inhibition kineticsMichaelis-Menten analysisSubstrate concentration range: 0.1–10 × KmK_m

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